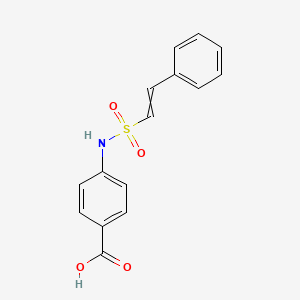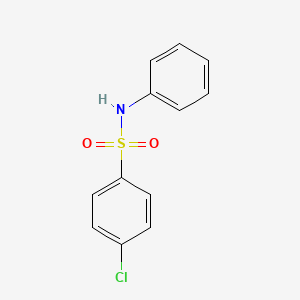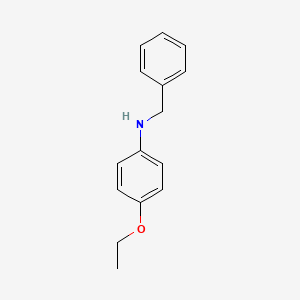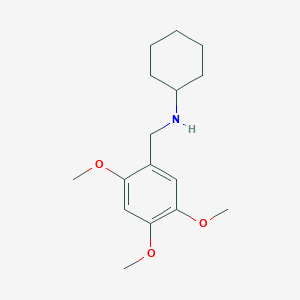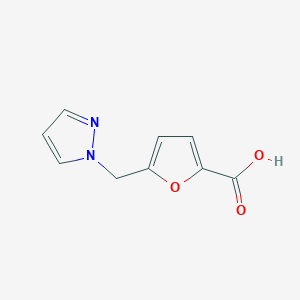
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile
Overview
Description
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile and its derivatives are a class of compounds that have garnered interest due to their biological activities, particularly as antitumor agents. These compounds are characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with various groups to enhance their activity and specificity .
Synthesis Analysis
The synthesis of 2-(4-Morpholinyl)pyrimidines often involves palladium-catalyzed cross-coupling reactions, which allow for the efficient and versatile functionalization at the C-4 and C-6 positions of the pyrimidine ring. This methodology has been successfully applied to synthesize 4,6-disubstituted derivatives starting from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using triorganoindium reagents . Additionally, the synthesis of novel morpholinopyrimidine-5-carbonitriles as antitumor agents involves the design and synthesis of new series of these compounds, with a focus on their in vitro antitumor activity .
Molecular Structure Analysis
The molecular structure of 2-(4-Morpholinyl)pyrimidines can be complex, with the potential for polymorphism as observed in 2-amino-4-chloro-6-morpholinopyrimidine. This compound can crystallize in two polymorphs, both in the P2(1)/c space group, but with different Z' values, indicating different molecular packings in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 2-(4-Morpholinyl)pyrimidines with various amines has been explored, leading to the formation of different derivatives. For instance, the reaction of certain pyrimidine derivatives with primary and secondary amines can yield guanidines and aminopyrido[2,3-d]pyrimidines, which can further react with excess amines to form different products . Moreover, the reaction of 2-(4-Morpholinyl)pyrimidines with carbon acids or ethyl 3-(4-morpholinyl)-2-butenoate can lead to the formation of pyridines and pyrimidines, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Morpholinyl)pyrimidines are influenced by their molecular structure and the substituents on the pyrimidine ring. For example, the presence of a morpholine ring can impart certain solubility characteristics and influence the compound's ability to form hydrogen bonds, as seen in the polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine . The spectroscopic data, such as NMR and IR, are crucial for confirming the structures of these compounds and understanding their properties .
Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Morpholinyl)pyrimidines, notably 4,6-disubstituted variants, are synthesized through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method enables the creation of non-symmetrical pyrimidines with functionalization at C-4 and C-6 positions, demonstrating the compound's versatility in chemical synthesis (Martínez et al., 2012).
Applications in Medicinal Chemistry
- 4-(Pyrimidin-4-yl)morpholines are important in inhibiting PI3K and PIKKs, crucial for cancer research. The morpholine group in these compounds is key for binding and providing selectivity in kinase inhibition (Hobbs et al., 2019).
- In antimicrobial and anticancer studies, Cu(II) and Zn(II) complexes with pyrimidine-morpholine based Schiff base ligands have shown promising results, exhibiting higher activity against certain bacteria and fungi, and moderate cytotoxicity against cancer cell lines (Sankarganesh et al., 2017).
Biological Interactions and Antitumor Properties
- Morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated for antitumor properties. Notably, compound 13e exhibited broad-spectrum antitumor activity, cell cycle arrest, and increased apoptosis in cancer cells, highlighting the therapeutic potential of these derivatives (Helwa et al., 2020).
- Hydrazinopyrimidine derivatives, another group of compounds related to 2-(4-Morpholinyl)pyrimidinecarbonitrile, have shown inhibitory effects on various human cancer cell lines, suggesting their potential as anticancer agents (Cocco et al., 2006).
Safety and Hazards
Future Directions
While specific future directions for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” are not available, related compounds have shown potential in scientific research. For instance, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
Biochemical Analysis
Biochemical Properties
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes involved in cell growth, proliferation, and survival . The compound binds to the active site of PI3Ks, thereby preventing their interaction with phosphatidylinositol (4,5)-bisphosphate (PIP2) and subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/protein kinase B (PKB) pathway, which is essential for cell survival and proliferation .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In human colon cancer cells, the compound inhibits cell proliferation and induces apoptosis by inactivating the Akt/PKB pathway . This leads to decreased expression of phosphorylated Akt and increased activity of caspase-3, a key enzyme involved in the execution phase of apoptosis . Additionally, this compound has been shown to attenuate ischemia/reperfusion-induced cardiac dysfunction in diabetic animal models by inhibiting PI3K signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound specifically inhibits PI3Ks by binding to their active site, thereby preventing the phosphorylation of PIP2 to PIP3 . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Furthermore, this compound has been shown to inhibit other proteins, such as serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In vivo studies have also demonstrated the compound’s effectiveness in suppressing tumor growth and inducing apoptosis in mouse xenograft models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound result in more pronounced inhibition of tumor growth and increased induction of apoptosis in cancer cells . At very high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3Ks and other enzymes. The compound’s inhibition of PI3Ks affects the production of PIP3, which is a critical signaling molecule in cellular metabolism . Additionally, the compound’s interaction with other enzymes, such as serine/threonine-protein kinase pim-1, further influences metabolic processes by regulating cell survival and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Once inside the cells, this compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, where it interacts with PI3Ks and other enzymes involved in cell signaling pathways . Additionally, its localization in specific subcellular compartments can affect its activity and function, further influencing cellular processes and biochemical reactions .
properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVRJLJJVGWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363143 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400082-62-4 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
